molecular formula C22H32O3 B016055 Micranoic acid A CAS No. 659738-08-6

Micranoic acid A

Cat. No. B016055
M. Wt: 344.5 g/mol
InChI Key: JSVFSMMYZKBYGK-JVRYAFQOSA-N
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Description

Micranoic acid A is a novel octanortriterpenoid, identified as a new group of triterpenes characterized by the loss of the entire C-17 side chain. This compound, along with micranoic acid B and other known compounds, was isolated from the leaves and stems of Schisandra micrantha, marking the first report of octanortriterpenoids isolated from the family Schisandraceae. The determination of its structure was achieved through comprehensive 1D and 2D NMR spectroscopic analysis, highlighting its unique molecular framework (Li, Han, Zhao, & Sun, 2003).

Synthesis Analysis

While specific synthetic pathways for micranoic acid A are not directly detailed in available literature, the synthesis of structurally complex triterpenoids often involves advanced organic synthesis techniques. These may include cyclic, stereocontrolled intramolecular cyclopropanation, Grubbs metathesis for constructing cyclopentenone moieties, and anion-mediated conjugate additions. Such methodologies highlight the challenges and intricacies involved in the synthesis of natural compounds with complex molecular architectures (Yu, Hu, & Nan, 2011).

Scientific Research Applications

Micranoic acid A is a novel octanortriterpenoid, which was isolated from the leaves and stems of Schisandra micrantha . It represents a new group of triterpenes in which the entire C-17 side chain has been lost . This is the first report of octanortriterpenoids isolated from the family Schisandraceae .

The structures of Micranoic acid A were determined by 1D and 2D NMR spectroscopic analysis . The specific scientific field of this research is Phytochemistry, which is a branch of Chemistry that deals with the chemical processes associated with plant life and the chemical compounds produced by plants .

The structures of Micranoic acid A were determined by 1D and 2D NMR spectroscopic analysis . The specific scientific field of this research is Phytochemistry, which is a branch of Chemistry that deals with the chemical processes associated with plant life and the chemical compounds produced by plants .

The structures of Micranoic acid A were determined by 1D and 2D NMR spectroscopic analysis . The specific scientific field of this research is Phytochemistry, which is a branch of Chemistry that deals with the chemical processes associated with plant life and the chemical compounds produced by plants .

properties

IUPAC Name

3-[(3aS,6S,7S,9aS,9bS)-3a,6,9b-trimethyl-3-oxo-7-prop-1-en-2-yl-2,4,7,8,9,9a-hexahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-14(2)15-6-7-17-16(20(15,3)11-10-19(24)25)8-12-22(5)18(23)9-13-21(17,22)4/h8,15,17H,1,6-7,9-13H2,2-5H3,(H,24,25)/t15-,17+,20-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVFSMMYZKBYGK-JVRYAFQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2C(=CCC3(C2(CCC3=O)C)C)C1(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@H]2C(=CC[C@]3([C@]2(CCC3=O)C)C)[C@@]1(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Micranoic acid A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
RT Li, QB Han, AH Zhao, HD Sun - Chemical and pharmaceutical …, 2003 - jstage.jst.go.jp
… The precursor of the nucleus of micranoic acid A (1) can be envisaged as 4. Oxidation of the hydroxyl group at C3 of 4 yields a seven-membered lactone ring-A intermediate, which is …
Number of citations: 55 www.jstage.jst.go.jp
H Li, L Wang, S Miyata, S Kitanaka - Journal of natural products, 2008 - ACS Publications
… -lanostanes, kadsuracoccinic acids A−C (1−3), were isolated from the medicinal plant Kadsura coccinea, in addition to the known compounds kadsuric acid (4) and micranoic acid A (5). …
Number of citations: 43 0-pubs-acs-org.brum.beds.ac.uk
K Shinomiya, H Li, S Kitanaka, Y Ito - Journal of Liquid …, 2009 - Taylor & Francis
… The HPLC analysis of the fractions showed that the former peak contained Kadsulignan N, Schizandrin H and Neokadsuranin as lignans, and the latter peak, Micranoic acid A, …
H Xu, W Wang, Y Sun, Y Li, Y Jiang, C Deng… - Arabian Journal of …, 2023 - Elsevier
The genus Schisandra belongs to the family Schisandraceae and grows mainly in south-central and southwestern China. Most of the plants in this genus are used for medicine by their …
Y Liu, Y Jian, M Cao, B Wang, Y Qiu… - Mini-Reviews in …, 2022 - ingentaconnect.com
Seco-tetracyclic and seco-pentacyclic triterpenoids are a special class of triterpenoids with ring/rings cleaved on the original skeleton structures. A class of important triterpene …
W Wang, J Liu, J Han, Z Xu, R Liu, P Liu… - Planta …, 2006 - thieme-connect.com
Phytochemical investigations of the stem of Kadsura heteroclita (Roxb) Craib (Schizandraceae) resulted in the isolation and structure elucidation of six new triterpenoidal compounds …
WL Xiao, RT Li, SX Huang, JX Pu, HD Sun - Natural Product Reports, 2008 - pubs.rsc.org
… Only one norlanostane has been found in the plants of the Schisandraceae family, namely micranoic acid A (28) from the leaves and stems of S. micrantha. This compound features an …
Number of citations: 245 0-pubs-rsc-org.brum.beds.ac.uk
J Zou, LB Yang, J Jiang, YY Diao, XN Li… - Planta …, 2012 - thieme-connect.com
… Analysis of 1D NMR spectroscopic data showed that 8 was structurally similar to micranoic acid A [17]. The only difference found was the appearance of one methoxy group with a …
RA Hill, JD Connolly - Natural product reports, 2015 - pubs.rsc.org
… Schiglausin H 34 is the methyl ester of micranoic acid A. An impressive array of rearranged, ring A-cleaved and intact lanostanes, kadpolysperins A 37–N 50, has been isolated from …
Number of citations: 58 0-pubs-rsc-org.brum.beds.ac.uk
LIU Yong-Bei, Y Yu-Pei, Y Han-Wen, LI Ming-Jiao… - Digital Chinese …, 2018 - Elsevier
… B (41), coccinilactone A (42) and 11 new seco-triterpenoids: seco-coccinic acids AK (43-53), kadsuracoccinic acids AC (54-56) along with kadsuric acid (57), micranoic acid A (58), …

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